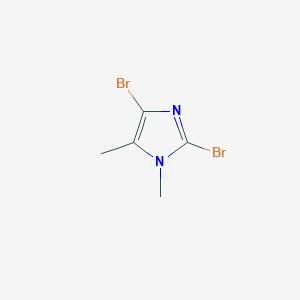

2,4-Dibromo-1,5-dimethyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

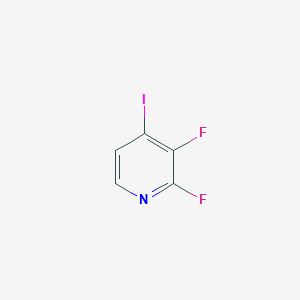

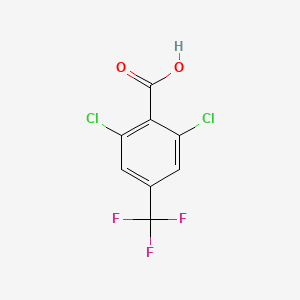

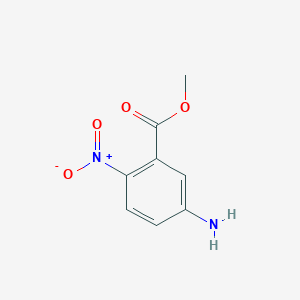

“2,4-Dibromo-1,5-dimethyl-1H-imidazole” is a chemical compound with the molecular formula C5H6Br2N2 . It is used in proteomics research .

Synthesis Analysis

The synthesis of imidazoles, including “2,4-Dibromo-1,5-dimethyl-1H-imidazole”, can be achieved through various methods. One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis

The molecular structure of “2,4-Dibromo-1,5-dimethyl-1H-imidazole” is represented by the InChI code1S/C5H6Br2N2/c1-3-4(6)8-5(7)9(3)2/h1-2H3 . Chemical Reactions Analysis

Imidazoles, including “2,4-Dibromo-1,5-dimethyl-1H-imidazole”, can undergo various chemical reactions. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4-disubstituted imidazoles in good yields .Physical And Chemical Properties Analysis

“2,4-Dibromo-1,5-dimethyl-1H-imidazole” is a powder that is stored under inert gas (nitrogen or Argon) at 2-8°C . It has a molecular weight of 253.92 .Scientific Research Applications

Synthesis of Substituted Imidazoles

2,4-Dibromo-1,5-dimethyl-1H-imidazole: is a key precursor in the synthesis of various substituted imidazoles, which are important heterocycles in organic chemistry . The ability to introduce different substituents allows for the creation of molecules with a wide range of properties, useful in pharmaceuticals, agrochemicals, and materials science.

Development of Functional Molecules

Due to its structural features, this compound is used in the development of functional molecules that find applications in everyday life . These include molecules with potential applications in dyes, pigments, electronic devices, and as intermediates in organic synthesis.

Organic Synthesis Methodology

The compound serves as a building block in the regiocontrolled synthesis of imidazoles, which is a significant area of study in synthetic methodology . Researchers focus on the bonds constructed during the formation of the imidazole ring, aiming to develop more efficient and versatile synthetic routes.

Ligand and Organocatalysts

Imidazole derivatives, including 2,4-Dibromo-1,5-dimethyl-1H-imidazole , are used in the formation of N-heterocyclic carbenes (NHCs) . NHCs are widely used as ligands in transition metal catalysis and as organocatalysts in various organic transformations.

Proteomics Research

This compound is utilized in proteomics research to study protein interactions and functions. It can be used to modify proteins or peptides, thereby helping in the study of their structure-activity relationships .

Safety and Hazards

“2,4-Dibromo-1,5-dimethyl-1H-imidazole” is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Relevant Papers The relevant papers for “2,4-Dibromo-1,5-dimethyl-1H-imidazole” can be found at Sigma-Aldrich .

Mechanism of Action

Target of Action

Imidazoles are known to be key components in functional molecules used in a diverse range of applications, including pharmaceuticals and agrochemicals

Mode of Action

Imidazoles, in general, are known to interact with their targets in various ways depending on the functional groups present and the substitution patterns around the ring . The reaction conditions for the synthesis of imidazoles are mild enough for the inclusion of a variety of functional groups .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of applications, suggesting that they may interact with multiple biochemical pathways .

Result of Action

As a member of the imidazole family, it is likely to have diverse effects depending on its specific targets and mode of action .

Action Environment

It is known that the synthesis of imidazoles can be conducted under mild conditions, suggesting some level of environmental tolerance .

properties

IUPAC Name |

2,4-dibromo-1,5-dimethylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2/c1-3-4(6)8-5(7)9(3)2/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOXPLOMFHDMMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1C)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428395 |

Source

|

| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850429-57-1 |

Source

|

| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B1312904.png)

![3-Iodo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1312915.png)

![(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide](/img/structure/B1312918.png)

![4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1312919.png)

![((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B1312923.png)

![[(4-Fluorobenzyl)sulfonyl]acetic acid](/img/structure/B1312927.png)